

Spectroscopic Analysis of 4-Chloro-6-iodoquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **4-Chloro-6-iodoquinazoline** and its structurally related analogue, 4-chloro-6,7-dimethoxyquinazoline. Due to the limited availability of public experimental spectra for **4-Chloro-6-iodoquinazoline**, this guide leverages predicted data and compares it with the known experimental data of a similar compound to provide a valuable resource for researchers.

Spectroscopic Data Comparison

The following tables summarize the available and comparative spectroscopic data for **4-Chloro-6-iodoquinazoline** and 4-chloro-6,7-dimethoxyquinazoline.

Table 1: Mass Spectrometry Data

Compound	Parameter	m/z	Data Type
4-Chloro-6-iodoquinazoline	Monoisotopic Mass	289.91077 Da	Predicted[1][2]
$[M+H]^+$		290.91805	Predicted[2]
$[M+Na]^+$		312.89999	Predicted[2]
4-chloro-6,7-dimethoxyquinazoline	Molecular Weight	224.65 g/mol	Experimental

Table 2: Infrared (IR) Spectroscopy Data

While experimental IR data for **4-Chloro-6-iodoquinazoline** is not readily available, the expected characteristic absorptions can be inferred from the spectra of similar quinazoline derivatives. For comparison, the experimental IR data for 4-chloro-6,7-dimethoxyquinazoline is provided.

Compound	Technique	Source of Spectrum
4-chloro-6,7-dimethoxyquinazoline	KBr Pellet	Bio-Rad Laboratories

Note: Researchers can expect to see characteristic peaks for C-Cl, C-I, C=N, and aromatic C-H stretching and bending vibrations in the IR spectrum of **4-Chloro-6-iodoquinazoline**.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **4-Chloro-6-iodoquinazoline** is not publicly available. For comparative purposes, the predicted ^{13}C NMR data for **4-Chloro-6-iodoquinazoline** and the experimental data for other quinazoline derivatives are presented.

Compound	Nucleus	Chemical Shift (δ) ppm
6-chloro-2-phenylquinazolin-4(3H)-one	^{13}C	161.67, 153.40, 148.17, 137.87, 132.91, 132.08, 130.31, 129.10, 128.45, 128.31, 123.05, 119.39[3]
2,3-dihydroquinazolin-4(1H)-ones (general)	^{13}C	Ranges from ~113 to ~165[4]

Experimental Protocols

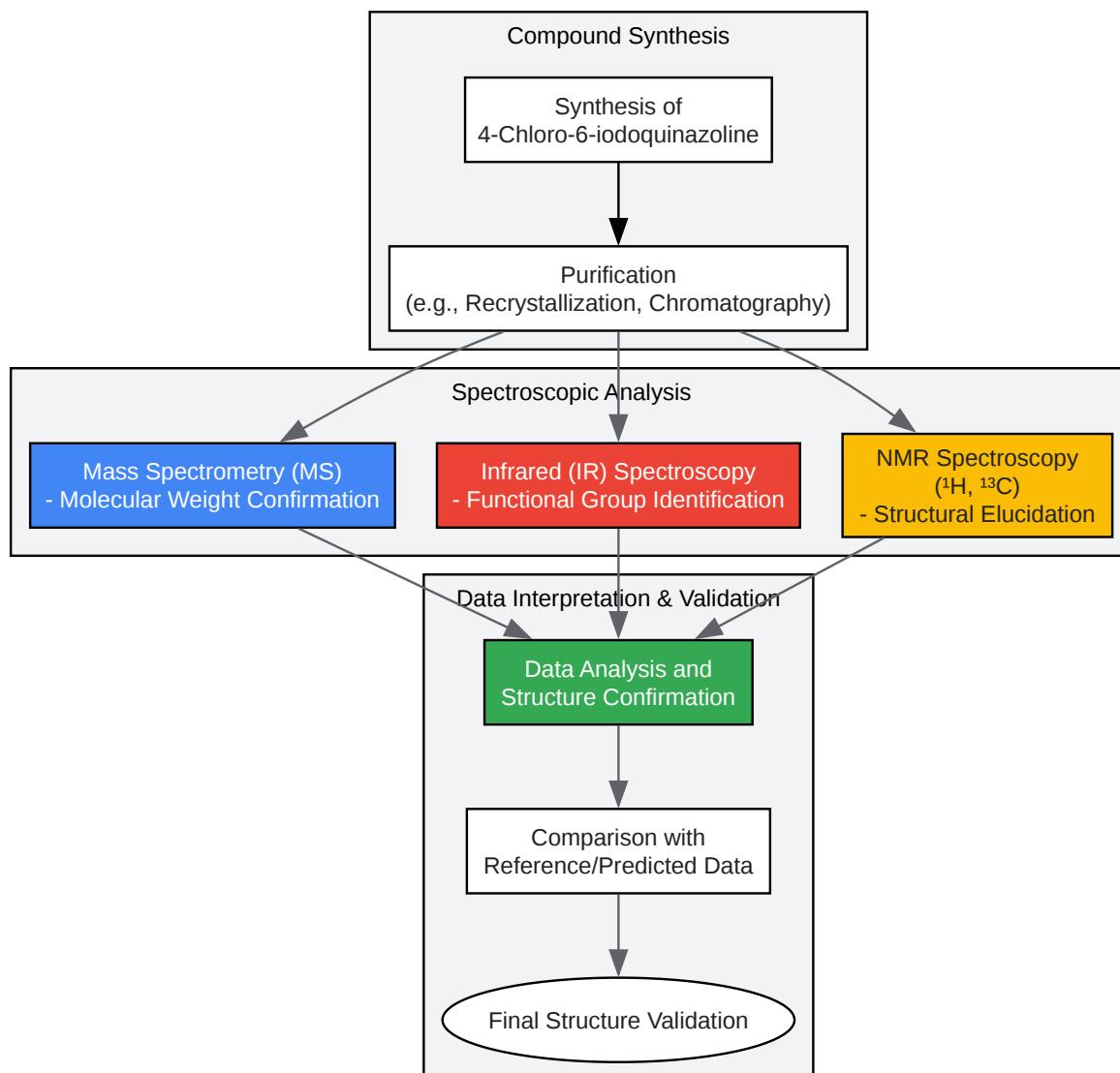
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the quinazoline sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
- **Spectrometer Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:** Acquire a standard ¹H NMR spectrum. To improve the signal-to-noise ratio, a minimum of 4-8 transients is recommended. For ¹³C NMR, a greater number of scans will be necessary.
- **Data Processing:** Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Technique):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For quinazoline derivatives, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.
- **Ionization:** Ionize the sample molecules. ESI is a soft ionization technique suitable for polar molecules, while GC-MS typically employs electron ionization (EI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized chemical compound like **4-Chloro-6-iodoquinazoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **4-Chloro-6-iodoquinazoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-6-iodoquinazoline | C8H4ClIIN2 | CID 11173809 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloro-6-iodoquinazoline (C8H4ClIIN2) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chloro-6-iodoquinazoline: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131391#spectroscopic-data-for-4-chloro-6-iodoquinazoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com